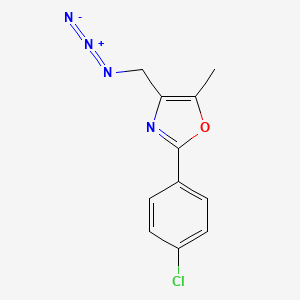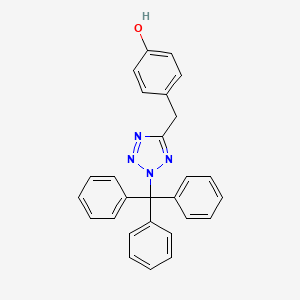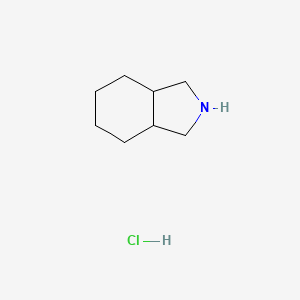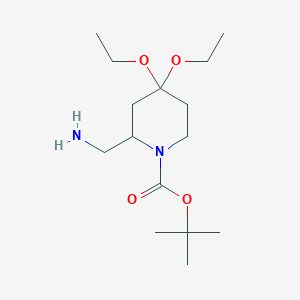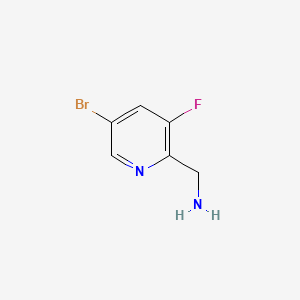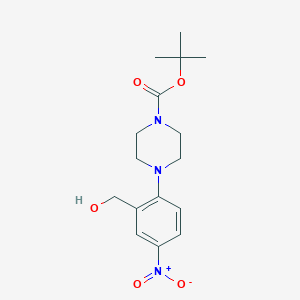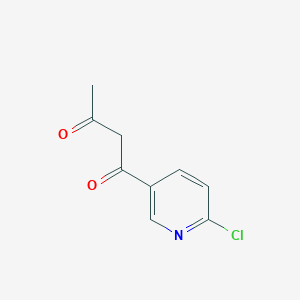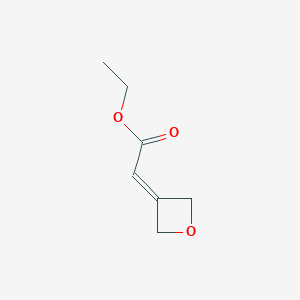
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A significant application of this compound is its role in antimicrobial activities. Research indicates that derivatives containing the thiazole moiety, similar to the compound , show promising antimicrobial properties against various microorganisms. For instance, Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which were tested for antimicrobial properties (Abdelhamid et al., 2010). Similarly, Patel and Patel (2017) explored the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone, which shares structural similarities with the compound of interest (Patel & Patel, 2017).
Application in Metal Complex Synthesis
This compound also finds use in the synthesis of metal complexes. Menzel et al. (2010) discussed the synthesis of novel ligands that include a thiazole subunit and their use as chelating ligands in the synthesis of metal complexes (Menzel et al., 2010). Ghorbanloo et al. (2017) reported the synthesis of dioxidovanadium(V) complexes containing benzodithiazole as ligands, showcasing the utility of thiazole derivatives in complex formation (Ghorbanloo et al., 2017).
Anticancer Applications
There is also research exploring the potential anticancer properties of compounds similar to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and demonstrated their high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).
QSAR Analysis for Antioxidant Activity
The compound's derivatives have been subject to quantitative structure-activity relationship (QSAR) analysis to predict antioxidant activities. Drapak et al. (2019) conducted a QSAR-analysis on derivatives of 1,3-thiazol-5-yl]ethane-1-one to assess their potential as antioxidants (Drapak et al., 2019).
properties
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




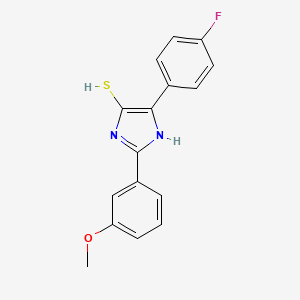

![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
